An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylmaleic Anhydride
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a derivative of maleic anhydride, is a versatile organic compound with significant applications in organic synthesis and drug delivery. Its unique chemical properties, including its reactivity as a dienophile and its pH-sensitive cleavage, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-dimethylmaleic anhydride, detailed experimental protocols for its synthesis, and an exploration of its key reactions and applications.
Chemical and Physical Properties
2,3-Dimethylmaleic anhydride is a colorless to off-white crystalline solid.[1][2] It possesses a five-membered cyclic anhydride structure with a carbon-carbon double bond, which locks the molecule into a planar conformation.[3] This planarity and the presence of the anhydride group contribute to its reactivity and stability against hydration.[3]
General Properties
| Property | Value | Reference |
| IUPAC Name | 3,4-Dimethylfuran-2,5-dione | [1] |
| Synonyms | Dimethylmaleic anhydride, DMMA | [1][4] |
| CAS Number | 766-39-2 | [1] |
| EC Number | 212-165-8 | [1] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molar Mass | 126.11 g/mol | [1] |
| Appearance | Colorless to beige solid/flakes | [1][5][6] |
| Odor | Faint, acrid | [2] |
Physical and Thermodynamic Properties
| Property | Value | Reference |
| Melting Point | 91-96 °C | [5][6][7] |
| Boiling Point | 223 °C (at 760 mmHg) | [5][8] |
| 119 °C (at 20 mmHg) | [8][9] | |
| Density | 1.107 g/cm³ | [1] |
| Vapor Pressure | 0.099 mmHg (at 25 °C, est.) | [8] |
| Flash Point | 95.6 °C (est.) | [8] |
| Water Solubility | Slightly soluble (hydrolyzes) | [2][10] |
| Solubility | Soluble in ethanol, ether, chloroform, acetone, and dimethylformamide | [2][10][11] |
Spectral Data
| Technique | Data | Reference |
| Infrared (IR) | 1815, 1791, 1734, 1687, 1278, 1123 cm⁻¹ | [7] |
| ¹H NMR (CDCl₃) | δ = 2.02 (s, 6H, CH₃) | [7] |
| ¹³C NMR (CDCl₃) | δ = 9.2, 140.7, 166.0 | [7] |
| Mass Spectrum (m/z) | 126 (15, [M⁺]), 82 (38), 54 (91), 50 (30), 39 (100) | [7] |
Synthesis of 2,3-Dimethylmaleic Anhydride
The most common laboratory synthesis of 2,3-dimethylmaleic anhydride involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine (B139424).[1][7]
Experimental Protocol: Synthesis from Maleic Anhydride
This protocol is adapted from the method described by Baumann et al. (1984) and cited in various sources.[1][7]
Materials:
-
Maleic anhydride (2.0 mol, 196.2 g)
-
2-Aminopyridine (1.0 mol, 94.1 g)
-
Glacial acetic acid (500 mL)
-
2 M Sulfuric acid (600 mL)
-
Deionized water
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Claisen bridge (for distillation)
-
Büchner funnel and filter flask
-
Desiccator with P₂O₅
Procedure:
-
A solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) is brought to a boil in the round-bottom flask.
-
A solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL) is added dropwise over 1 hour via the dropping funnel. Vigorous evolution of CO₂ will be observed.
-
The reaction mixture is heated at reflux for an additional 2.5 hours.
-
The acetic acid is then distilled off using a Claisen bridge.
-
After cooling, 2 M sulfuric acid (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours.
-
The mixture is cooled to room temperature, and the precipitated crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed sequentially with 2 M sulfuric acid (3 x 50 mL) and deionized water (2 x 50 mL).
-
The product is dried in a desiccator over P₂O₅ for 24 hours to yield 2,3-dimethylmaleic anhydride as colorless crystals.
Expected Yield: ~54%[7]
Synthesis Workflow
Caption: Workflow for the synthesis of 2,3-Dimethylmaleic Anhydride.
Chemical Reactivity and Applications
2,3-Dimethylmaleic anhydride exhibits reactivity characteristic of both cyclic anhydrides and electron-deficient alkenes.
Hydrolysis
Like other anhydrides, DMMA reacts with water to form the corresponding dicarboxylic acid, 2,3-dimethylmaleic acid.[2] This reaction is relatively slow at neutral pH but is accelerated under acidic or basic conditions.
Reactions with Nucleophiles
DMMA readily reacts with nucleophiles such as amines and alcohols. The reaction with primary amines is particularly important as it forms an amide bond, which is sensitive to acidic conditions.[12][13] This pH-sensitive cleavage is a key feature exploited in drug delivery systems.[12][13]
The reaction with a primary amine initially forms a maleamic acid intermediate, which can then be cyclized to the corresponding N-substituted dimethylmaleimide.[14]
Application in pH-Responsive Drug Delivery
A significant application of 2,3-dimethylmaleic anhydride in drug development is its use as a pH-sensitive linker or masking agent for amine-containing drugs or nanocarriers.[12][13] The amide bond formed between DMMA and an amine is stable at physiological pH (7.4) but cleaves in the acidic tumor microenvironment (pH ~6.5-6.8).[12] This triggers a "charge reversal" on the carrier surface from negative to positive, enhancing cellular uptake by tumor cells.[12][13]
Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.
Diels-Alder Reactions
The electron-deficient double bond in 2,3-dimethylmaleic anhydride makes it a competent dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic systems.[2][4]
Safety and Handling
2,3-Dimethylmaleic anhydride is considered moderately toxic and is harmful if swallowed.[2][5] It can cause skin, eye, and respiratory tract irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid.[6] It should be stored in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[6][9]
Conclusion
2,3-Dimethylmaleic anhydride is a valuable reagent with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity has been leveraged in various fields, most notably in the development of advanced, pH-responsive drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in research and development.
References
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- 5. 2,3-Dimethylmaleic anhydride 98 766-39-2 [sigmaaldrich.com]
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- 9. 2,3-Dimethylmaleic Anhydride | 766-39-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2,3-Dimethylmaleic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 11. 2,3-Dimethylmaleic anhydride | 766-39-2 [chemicalbook.com]
- 12. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
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